![molecular formula C20H23ClFN3O2S B3014854 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1052533-94-4](/img/structure/B3014854.png)
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3O2S and its molecular weight is 423.93. The purity is usually 95%.
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Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a dimethylamino propyl group and a fluorinated benzothiazole moiety, which are believed to enhance its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C18H22ClN3O2S, with a molecular weight of approximately 379.9 g/mol. The presence of functional groups such as the dimethylamino group is critical for its biological activity, particularly in enhancing membrane permeability and facilitating cellular uptake.
Property | Value |
---|---|
Molecular Formula | C18H22ClN3O2S |
Molecular Weight | 379.9 g/mol |
Structure Features | Dimethylamino propyl group, fluorinated benzothiazole |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Specifically, benzothiazole derivatives have shown promising activity against various bacterial strains, including Clostridioides difficile . The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Antibacterial Activity
The compound has been evaluated for its effectiveness against several bacterial strains. In vitro studies have demonstrated that it possesses moderate to strong antibacterial activity, which is enhanced by the presence of the dimethylamino group that increases its lipophilicity and facilitates penetration into bacterial cells .
The proposed mechanism of action involves:
- Membrane Disruption : The dimethylamino group enhances the compound's ability to permeate bacterial membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, inhibiting protein synthesis in bacteria.
Case Studies
Recent studies have focused on evaluating the biological effects of this compound on various cancer cell lines. For instance, compounds derived from benzothiazole structures have been tested for their anticancer properties against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. These studies utilized assays such as MTT for proliferation assessment and flow cytometry for apoptosis analysis .
Key Findings from Research
- Cytotoxicity : The compound demonstrated significant cytotoxic effects at concentrations ranging from 1 to 4 μM, promoting apoptosis in cancer cell lines .
- Inflammatory Response : It was found to modulate inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating potential applications in inflammatory diseases .
- Cell Migration : Scratch wound healing assays revealed that the compound could inhibit cell migration, which is crucial in cancer metastasis .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S.ClH/c1-23(2)11-6-12-24(19(25)14-26-16-7-4-3-5-8-16)20-22-17-10-9-15(21)13-18(17)27-20;/h3-5,7-10,13H,6,11-12,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONPJMBAKMWMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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